molecular formula C19H16ClNO2S2 B5066326 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5066326
M. Wt: 389.9 g/mol
InChI Key: RHLKCMHFTIBTBW-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It is a yellow crystalline powder that is used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress, both of which are implicated in the development of various diseases. Additionally, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in scientific research is its unique properties, which make it suitable for a wide range of applications. However, one of the main limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and materials science. Finally, more research is needed to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde and a ketone to form an α,β-unsaturated carbonyl compound, which is then reacted with thiosemicarbazide to form the thiazolidinone ring.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-2-11-23-16-9-3-13(4-10-16)12-17-18(22)21(19(24)25-17)15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLKCMHFTIBTBW-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(4-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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